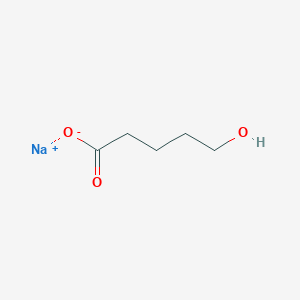

Sodium 5-hydroxypentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDDLWNQIJLIQU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37435-69-1 | |

| Record name | sodium 5-hydroxypentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history and discovery of 5-hydroxypentanoic acid

An In-depth Technical Guide to 5-Hydroxypentanoic Acid: From Historical Discovery to a Modern Bio-Based Platform Chemical

Abstract

5-Hydroxypentanoic acid (5-HPA), also known as 5-hydroxyvaleric acid, is a five-carbon ω-hydroxy fatty acid that has transitioned from a relatively obscure natural metabolite to a pivotal platform chemical in the modern bioeconomy.[1] Its bifunctional nature, possessing both a terminal hydroxyl and a carboxyl group, makes it an exceptionally versatile building block for a new generation of biodegradable polymers and a critical intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of 5-HPA, charting its historical discovery, detailing the evolution of its synthesis from petroleum-based routes to sustainable chemo-catalytic and biological methods, and exploring its significant applications in materials science and drug development.

Part 1: Foundational Knowledge and Discovery

Chemical Identity and Structure

5-Hydroxypentanoic acid (IUPAC name: 5-hydroxypentanoic acid) is a straight-chain fatty acid with the chemical formula C₅H₁₀O₃.[1][2] It is structurally defined by a five-carbon backbone with a carboxylic acid group at one end (C1) and a hydroxyl group at the other (C5). This structure predisposes it to intramolecular esterification (cyclization) to form its corresponding lactone, δ-valerolactone.[3][4]

-

Synonyms: 5-Hydroxyvaleric acid, δ-Hydroxypentanoic acid[1]

-

CAS Number: 13392-69-3[1]

-

Molecular Weight: 118.13 g/mol [1]

Historical Context and Natural Occurrence

The scientific journey of 5-HPA began in the mid-20th century, not as a landmark discovery, but through its gradual identification in various biological systems. Initial reports noted its presence as a metabolite in microorganisms and plant systems, including the tomato (Solanum lycopersicum) and the protist Euglena gracilis.[1][3] For many years, its primary relevance was in clinical chemistry, where elevated levels of 5-HPA in urine served as a biomarker for certain metabolic disorders related to fatty acid oxidation.[3]

Key Biosynthetic Pathways

In nature, 5-HPA is involved in lipid metabolism.[2] A significant pathway for its formation is through the catabolism of L-lysine. In this pathway, L-lysine-derived metabolites are converted into glutarate semialdehyde, which serves as a critical branch-point intermediate.[2] The enzyme glutarate semialdehyde dehydrogenase can then reduce this intermediate to form 5-hydroxypentanoic acid.[2]

Caption: Simplified biosynthetic route to 5-HPA from L-lysine.

Part 2: The Evolution of Synthetic Methodologies

The industrial potential of 5-HPA drove the development of efficient and scalable production methods, marking a distinct shift from petroleum-based chemistry to sustainable, bio-based strategies.

Traditional Petroleum-Based Synthesis

The most established chemical route to 5-HPA begins with a petroleum-derived feedstock. This method remains relevant for laboratory-scale synthesis and as a benchmark for newer technologies.

-

Starting Material: Cyclopentanone, derived from petroleum.

-

Core Reaction: A Baeyer-Villiger oxidation of cyclopentanone using a peroxyacid (e.g., m-CPBA) converts the cyclic ketone into a cyclic ester, δ-valerolactone.[5]

-

Final Step: The resulting δ-valerolactone is hydrolyzed under aqueous conditions to open the ring and yield 5-hydroxypentanoic acid.[5]

Causality: This route was favored for its reliability and use of well-understood chemical transformations. However, its reliance on fossil fuels and the use of stoichiometric oxidants present significant cost and environmental drawbacks for large-scale production.

The Paradigm Shift: Chemo-Catalysis from Biomass

The drive for sustainability has repositioned 5-HPA as a key target for biomass valorization. Modern chemo-catalytic strategies focus on converting abundant, plant-derived platform molecules like furfural into 5-HPA.[5] Furfural is readily produced from the dehydration of C5 sugars found in agricultural residues like corn cobs.[5]

Caption: Chemo-catalytic conversion of biomass-derived furfural to 5-HPA.

Experimental Protocol: Aqueous-Phase Hydrogenation of Furoic Acid

This protocol is a representative methodology based on principles described in recent patent literature for green synthesis.[5]

-

Catalyst Preparation: Prepare a hydrodeoxygenation catalyst, which can be a mixture of a supported noble metal catalyst (e.g., 1% Pd/SiO₂) and a supported metal oxide catalyst.

-

Reactor Setup: Charge a high-pressure autoclave reactor with furoic acid and deionized water as the solvent. The use of water instead of methanol is a key advantage for safety and environmental impact.[5]

-

Reaction Execution: Add the prepared catalyst to the reactor. Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas (e.g., to 10 bar).[3] Heat the reactor to the target temperature (e.g., 80°C) and maintain with vigorous stirring for several hours.[3]

-

Workup and Isolation: After cooling and depressurizing the reactor, filter the reaction mixture to remove the heterogeneous catalyst. The resulting aqueous solution contains 5-hydroxypentanoic acid. The product can be isolated and purified using standard techniques like solvent extraction or chromatography.

Trustworthiness: This self-validating system relies on a heterogeneous catalyst that can be recovered and potentially reused. The progress of the reaction can be monitored by taking aliquots and analyzing them via HPLC to quantify the consumption of furoic acid and the formation of 5-HPA. High yields, often exceeding 90%, validate the efficiency of the catalytic conversion.[5]

Microbial Synthesis: The Fermentative Route

A paradigm shift in production occurred with the development of engineered microbial strains capable of producing 5-HPA directly from simple sugars like glucose.[3] This approach leverages the power of metabolic engineering and synthetic biology.

Expertise in Action: Researchers have engineered strains of Corynebacterium glutamicum and Escherichia coli by introducing and optimizing the necessary biosynthetic pathways.[3] By using CRISPR/Cas9 genome editing and fed-batch fermentation strategies, a high flux of carbon from glucose is directed towards 5-HPA production. This method has achieved remarkable titers, with reports of up to 52.1 g/L of 5-HPA, demonstrating its potential for industrial-scale manufacturing.[3]

| Synthesis Route | Precursor | Key Advantages | Key Limitations | Reported Yield |

| Petroleum-Based | Cyclopentanone | Well-established, reliable chemistry | Relies on fossil fuels, multi-step | High (lab scale) |

| Chemo-Catalytic | Furoic Acid (from Biomass) | Uses renewable feedstock, green solvent (water) | Requires specialized catalysts, high pressure | Up to 97%[5] |

| Microbial Fermentation | Glucose | Fully renewable, mild conditions | Complex strain development, separation costs | 52.1 g/L (titer)[3] |

Part 3: Applications and Future Directions

The availability of sustainable 5-HPA has unlocked its potential as a versatile C5 platform chemical.

Caption: 5-HPA as a central C5 platform chemical for value-added products.

A Monomer for Biodegradable Polymers

The most significant application of 5-HPA is as a monomer for producing biodegradable polyesters, specifically poly(5-hydroxyvalerate), a type of polyhydroxyalkanoate (PHA).[5] These bioplastics are a sustainable alternative to conventional petroleum-based plastics. The properties of these polymers can be tuned by copolymerizing 5-HPA with other hydroxy acids, making them suitable for applications ranging from medical implants and drug delivery systems to sustainable packaging.[6]

An Intermediate in Drug Development

In the pharmaceutical industry, 5-HPA serves as a valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[3][5] Its bifunctional nature allows it to be used as a carbon skeleton or to be incorporated into drug molecules to enhance their biocompatibility and modify their pharmacokinetic profiles.[3][5] It has been identified as a building block in the synthesis of anti-tumor, anti-diabetic, and anti-tuberculosis medications.[5]

Future Outlook

The trajectory for 5-HPA is firmly rooted in the principles of green chemistry and biotechnology. Future research will focus on:

-

Catalyst Optimization: Developing more robust, selective, and cost-effective catalysts for converting biomass into 5-HPA.

-

Metabolic Engineering: Further optimizing microbial strains and fermentation processes to increase titers, yields, and productivity, thereby reducing manufacturing costs.

-

Polymer Science: Creating novel copolymers and composites based on 5-HPA to access a wider range of material properties for advanced applications.

Conclusion

5-Hydroxypentanoic acid exemplifies the successful evolution of a chemical from a biological curiosity to a high-value, sustainable product. Its history is intertwined with advancements in organic synthesis, catalysis, and metabolic engineering. As industries continue to pivot away from fossil fuel dependence, versatile and bio-based platform chemicals like 5-HPA will be indispensable in building a more circular and sustainable economy.

References

- 1. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 5-Hydroxypentanoic acid | 13392-69-3 [smolecule.com]

- 3. 5-Hydroxypentanoic acid | 13392-69-3 | Benchchem [benchchem.com]

- 4. nagwa.com [nagwa.com]

- 5. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Biosynthesis of Sodium 5-Hydroxypentanoate: Pathways, Protocols, and Production Systems

Abstract

Sodium 5-hydroxypentanoate, also known as sodium 5-hydroxyvalerate, is a versatile C5 platform chemical with significant potential in the production of polymers, such as polyhydroxyalkanoates (PHAs), and as a precursor to other valuable chemicals like 1,5-pentanediol.[1] The growing demand for sustainable and bio-based manufacturing has spurred research into microbial and enzymatic pathways for its synthesis. This guide provides an in-depth technical overview of the current state of knowledge on the biosynthesis of 5-hydroxypentanoate (5-HV), targeting researchers, scientists, and professionals in drug development and chemical engineering. We will explore the prominent biosynthetic routes, detail the metabolic engineering strategies in key microbial hosts, and provide step-by-step experimental protocols for production and analysis.

Introduction to 5-Hydroxypentanoate and its Significance

5-Hydroxypentanoate is an omega-hydroxy fatty acid that has garnered considerable interest as a bio-based building block.[2] Its bifunctional nature, possessing both a carboxyl and a hydroxyl group, makes it a valuable precursor for the synthesis of a range of polymers and chemicals. Traditionally produced through chemical synthesis from petroleum derivatives, the focus has shifted towards developing sustainable and environmentally friendly biological production methods.[1] Microbial fermentation offers a promising alternative, utilizing renewable feedstocks to produce 5-HV with high specificity and potentially lower environmental impact.

Biosynthetic Pathways for 5-Hydroxypentanoate Production

Two primary biosynthetic pathways have been successfully engineered in microorganisms for the production of 5-HV: the L-lysine degradation pathway and the reverse β-oxidation pathway.

The L-Lysine Degradation Pathway

This is the most extensively studied and successful pathway for 5-HV production, primarily engineered in microbial hosts such as Corynebacterium glutamicum and Escherichia coli.[1][3][4] The pathway leverages the natural catabolic route of L-lysine, a readily available amino acid produced on an industrial scale through fermentation.

The core enzymatic steps are as follows:

-

L-Lysine to 5-Aminovalerate (5-AVA): The initial conversion of L-lysine to 5-AVA can be achieved through a two-step enzymatic process.

-

5-Aminovalerate (5-AVA) to Glutarate Semialdehyde: The amino group of 5-AVA is removed to form glutarate semialdehyde.

-

5-Aminovalerate Transaminase (GabT): This enzyme catalyzes the transfer of the amino group from 5-AVA to an acceptor molecule, typically α-ketoglutarate, yielding glutarate semialdehyde and glutamate.

-

-

Glutarate Semialdehyde to 5-Hydroxypentanoate: The final step involves the reduction of the aldehyde group of glutarate semialdehyde.

A key metabolic engineering strategy to enhance 5-HV production is the deletion of the endogenous gabD gene, which encodes glutarate semialdehyde dehydrogenase.[1] This prevents the competing reaction of oxidizing glutarate semialdehyde to glutaric acid, thereby channeling the flux towards 5-HV.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. uniprot.org [uniprot.org]

A Technical Guide to the Novel Biological Activities of Short-Chain Hydroxy Acids: From Metabolic Intermediates to Key Signaling Molecules

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: For decades, short-chain hydroxy acids (SCHAs) such as lactate and 3-hydroxybutyrate (β-hydroxybutyrate) were largely viewed as metabolic byproducts of glycolysis and ketogenesis, respectively. However, a paradigm shift is underway, recasting these molecules as critical signaling agents that orchestrate a diverse array of biological processes.[1][2][3] This technical guide synthesizes the current understanding of the novel activities of SCHAs, moving beyond their canonical roles as energy substrates. We will explore their functions as ligands for G-protein coupled receptors (GPCRs), as endogenous epigenetic modulators, and their subsequent impact on immunomodulation, metabolic regulation, and cancer biology. This guide provides not only the mechanistic framework for these activities but also detailed, field-tested protocols for their investigation, empowering researchers to explore this burgeoning area of cell signaling and therapeutic development.

Introduction: A New Perspective on Old Metabolites

Short-chain hydroxy acids are small organic molecules characterized by a carboxylic acid group and a hydroxyl group. The most extensively studied members, L-lactate and D-β-hydroxybutyrate (3-HB), are endogenously produced in mammals during normal and adaptive metabolic states, such as vigorous exercise or fasting.[4] Historically, lactate was considered a waste product of anaerobic respiration, while 3-HB was known primarily as an alternative fuel source for the brain and heart during periods of low glucose availability.[1][5]

Recent evidence has unequivocally demonstrated that these molecules are not merely metabolic intermediates but also possess hormone-like signaling capabilities.[1][6] They exert their effects through two primary, non-metabolic mechanisms:

-

Cell-Surface Receptor Activation: SCHAs act as specific ligands for a class of GPCRs, initiating intracellular signaling cascades.[1][7]

-

Epigenetic Regulation: SCHAs, particularly 3-HB, can enter the nucleus and directly inhibit histone deacetylases (HDACs), thereby influencing gene expression.[3][5]

This dual functionality positions SCHAs as key integrators of the body's metabolic state with cellular function and gene expression, with profound implications for health and disease.

Core Signaling Mechanisms of SCHAs

The novel biological activities of SCHAs stem from their ability to interact with specific molecular targets that translate their presence into cellular responses.

GPCR-Mediated Signaling

Several GPCRs have been identified as specific receptors for SCHAs, linking extracellular metabolite concentrations to intracellular signal transduction.

-

Lactate and GPR81 (HCAR1): L-lactate is the endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[1][7] GPR81 is highly expressed in adipocytes, as well as in the brain and immune cells.[7] It couples to an inhibitory G-protein (Gαi), and its activation by lactate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] This cascade has significant downstream effects, most notably the inhibition of lipolysis in fat cells.[7] In the tumor microenvironment, this signaling axis can promote angiogenesis and immune evasion.[9]

-

3-Hydroxybutyrate and HCAR2 (GPR109A) / FFAR3 (GPR41): The ketone body 3-HB activates at least two GPCRs: HCAR2 (GPR109A) and Free Fatty Acid Receptor 3 (FFAR3).[5][10] Activation of these Gαi-coupled receptors also leads to a reduction in cAMP, mediating anti-inflammatory effects and modulating lipolysis.[5][10] The activation of HCAR2 on immune cells, for example, is linked to the suppression of inflammatory responses.[10]

The following diagram illustrates the canonical Gαi-coupled signaling pathway activated by SCHAs like lactate.

Caption: SCHA-mediated GPCR signaling pathway.

Epigenetic Regulation via HDAC Inhibition

Beyond the cell surface, 3-HB functions as an endogenous inhibitor of Class I and IIa histone deacetylases (HDACs).[5][11]

-

Mechanism of Action: HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, 3-HB promotes histone hyperacetylation.[3] This "opens up" the chromatin structure, making DNA more accessible to transcription factors and leading to the expression of specific genes. This mechanism directly links the metabolic state of fasting or caloric restriction to the regulation of gene expression.[11]

-

Functional Consequences: The HDAC inhibitory activity of 3-HB has been shown to upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[11] This provides a molecular basis for the neuroprotective and stress-resistance effects observed with ketogenic diets and fasting.[4][5] Some studies have shown that 3-HB can inhibit HDAC1, HDAC3, and HDAC4.[11][12]

The diagram below outlines this epigenetic mechanism.

Caption: Epigenetic regulation by 3-Hydroxybutyrate via HDAC inhibition.

Key Biological Activities & Therapeutic Implications

The signaling functions of SCHAs translate into significant physiological and pathophysiological effects, opening new avenues for therapeutic intervention.

| Short-Chain Hydroxy Acid | Primary Receptor(s) / Target | Key Biological Activities | Potential Therapeutic Areas |

| L-Lactate | GPR81 (HCAR1) | Inhibition of lipolysis, immunomodulation, neuroprotection, promotion of angiogenesis in tumors.[1][7][9] | Metabolic syndrome, neurodegenerative diseases, cancer (as a target) |

| 3-Hydroxybutyrate (3-HB) | HCAR2 (GPR109A), FFAR3, HDACs | Anti-inflammatory effects, neuroprotection, reduction of oxidative stress, regulation of gene expression.[3][5][10] | Neurodegenerative diseases, inflammatory disorders, metabolic diseases |

Immunomodulation

Both lactate and 3-HB are now recognized as important modulators of immune responses.[13]

-

3-HB has been shown to suppress inflammation by inhibiting the NLRP3 inflammasome, a key component of the innate immune system.[10] This action is mediated, at least in part, through its GPCR signaling pathways.

-

Lactate , often found at high concentrations in inflamed tissues or tumors, can have dual effects, sometimes suppressing and other times promoting immune responses depending on the context and cell type.[14] Its signaling via GPR81 on immune cells is an area of active investigation.[9]

Metabolic Regulation

SCHAs create feedback loops that regulate systemic metabolism.

-

Lactate's activation of GPR81 on adipocytes inhibits the breakdown of fat during periods of high glucose availability (like after a meal or during intense exercise), thus helping to coordinate the body's fuel usage.[7]

-

The broader metabolic shifts induced by 3-HB during ketosis, coupled with its HDAC inhibitory effects, help orchestrate the body's adaptation to fasting or carbohydrate restriction.[5]

Methodologies for Studying SCHA Activity

Investigating the novel roles of SCHAs requires robust and specific methodologies. Here, we provide validated, step-by-step protocols for key experiments.

Experimental Protocol: In Vitro GPCR Activation Assay using cAMP Measurement

This protocol describes how to determine if an SCHA activates a Gαi-coupled receptor (like GPR81 or HCAR2) by measuring the inhibition of forskolin-stimulated cAMP production. The principle relies on a competitive immunoassay, where cAMP produced by cells competes with a labeled cAMP tracer.[15][16]

Rationale: Gαi activation inhibits adenylyl cyclase, leading to lower intracellular cAMP levels. Forskolin is used to artificially stimulate adenylyl cyclase, creating a high cAMP baseline. A successful Gαi agonist (like lactate for GPR81) will reduce this forskolin-induced cAMP level.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate cells engineered to express the GPCR of interest (e.g., HEK293 cells transfected with GPR81) in a 96-well plate. Culture overnight to allow for adherence. The cell density should be optimized to achieve 80-90% confluency on the day of the assay.[17]

-

-

Assay Preparation:

-

Wash cells gently with 1X Phosphate-Buffered Saline (PBS).

-

Add 50 µL of stimulation buffer (e.g., Krebs-Ringer-Bicarbonate buffer with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation) to each well.

-

-

Compound Addition:

-

Prepare serial dilutions of your SCHA (e.g., L-lactate) and a known agonist (positive control).

-

Add 25 µL of the SCHA dilutions or control to the appropriate wells.

-

Add 25 µL of a pre-determined concentration of forskolin to all wells except the negative control (basal) wells. This concentration should be one that elicits a submaximal (EC80) response to allow for the detection of inhibition.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes.[18]

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Read the plate on a compatible plate reader.

-

Plot the signal (which is inversely proportional to the cAMP concentration in competitive assays) against the log of the agonist concentration.[18]

-

Calculate the IC50 value for your SCHA, which represents the concentration that causes 50% inhibition of the forskolin-stimulated cAMP response.

-

Caption: Experimental workflow for a cAMP inhibition assay.

Experimental Protocol: Cellular Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a method to measure the ability of a compound like 3-HB to inhibit HDAC activity within cultured cells using a fluorogenic assay.

Rationale: The assay utilizes a cell-permeable, non-fluorescent substrate that contains an acetylated lysine side chain. Inside the cell, HDACs deacetylate the substrate. A developer solution is then added, which specifically cleaves the deacetylated substrate to release a highly fluorescent product.[20][21] HDAC inhibition by a test compound results in less deacetylation and therefore a weaker fluorescent signal.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK293 or a cell line relevant to your research) in a 96-well, black, clear-bottom plate and culture overnight.

-

Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., 3-HB) or a known HDAC inhibitor like Trichostatin A (TSA) as a positive control.[20]

-

Incubate for a period sufficient to allow for cellular uptake and target engagement (e.g., 4-18 hours).

-

-

Substrate Addition:

-

Add the cell-permeable fluorogenic HDAC substrate to each well.

-

Incubate at 37°C for 1-2 hours to allow for deacetylation by cellular HDACs.[20]

-

-

Signal Development:

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence from wells without cells.

-

Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the strong inhibitor control (100% inhibition).

-

Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

-

Challenges and Future Directions

The discovery of SCHAs as signaling molecules has opened up a new frontier in biology. However, challenges remain. The relatively low affinity of SCHAs for their receptors means they often act at millimolar concentrations, which can complicate in vitro studies. Furthermore, the pleiotropic effects of these molecules—acting as both fuel and signal—require sophisticated experimental designs to dissect their distinct functions.

Future research will likely focus on:

-

Identifying additional SCHA receptors and signaling pathways.

-

Understanding the context-dependent nature of SCHA signaling in different tissues and disease states.

-

Developing selective agonists and antagonists for SCHA receptors as novel therapeutic agents.

-

Exploring the therapeutic potential of modulating endogenous SCHA levels through diet, such as the ketogenic diet, or pharmacological means.

Conclusion

Short-chain hydroxy acids have been transformed from simple metabolic players to multifaceted signaling molecules that bridge metabolism with cellular regulation. Through GPCR activation and epigenetic modification, lactate and 3-hydroxybutyrate influence a vast range of physiological processes, including immune responses, metabolic homeostasis, and gene expression. The continued exploration of these novel biological activities holds immense promise for understanding human health and developing innovative therapies for a wide spectrum of diseases.

References

- 1. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. diva-portal.org [diva-portal.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Role of Short-Chain Fatty Acids in Inflammation and Immune Function [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. promega.com [promega.com]

- 20. resources.bio-techne.com [resources.bio-techne.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. benchchem.com [benchchem.com]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Sodium 5-Hydroxypentanoate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

Sodium 5-hydroxypentanoate, a chemical entity with a deceptively simple structure, presents a compelling challenge to the scientific community. While its utility as a synthetic intermediate is established, its biological activity and mechanism of action remain largely uncharted territory.[1][2][3][4] This guide ventures into this scientific frontier, offering a detailed exploration of a putative mechanism of action for this compound. Drawing upon the well-documented pharmacology of its close structural analog, sodium oxybate (the sodium salt of gamma-hydroxybutyrate or GHB), we will construct a scientifically reasoned hypothesis.[5][6][7][8] This document is intended not as a definitive statement, but as a comprehensive roadmap for researchers, providing both a theoretical framework and a practical guide to the experimental validation of this proposed mechanism. Our approach is grounded in the principles of scientific integrity, emphasizing the distinction between established knowledge and informed hypothesis, and equipping the reader with the tools to bridge this gap.

The Sodium Oxybate Precedent: A Foundation for Mechanistic Inquiry

To understand the potential actions of this compound, we must first delve into the intricate pharmacology of sodium oxybate. The therapeutic and psychoactive effects of sodium oxybate are primarily attributed to its interaction with two key targets in the central nervous system (CNS): the GABA-B receptor and the specific GHB receptor.[6][7][9]

Dual Receptor Engagement: A Symphony of Inhibition and Modulation

Sodium oxybate exhibits a complex, concentration-dependent interaction with its receptors. At therapeutic concentrations, it acts as a weak agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[7][10][11] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the modulation of ion channels, ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release.[10][12][13]

Concurrently, GHB binds with high affinity to its own distinct receptor, the GHB receptor (GHBR), which has been identified as a G-protein coupled receptor.[9][14] The precise downstream signaling of the GHBR is still under investigation, but it is believed to be involved in the neuromodulatory effects of GHB, including the regulation of dopamine release.[15][[“]]

This dual-receptor activity is believed to be the cornerstone of sodium oxybate's clinical efficacy in narcolepsy, where it consolidates sleep architecture, reduces cataplexy, and alleviates excessive daytime sleepiness.[5][7][8][17]

Proposed Mechanism of Action for this compound: An Informed Hypothesis

Given the structural similarity between this compound and sodium oxybate—differing only by an additional carbon in its backbone—it is plausible to hypothesize that they share a similar mechanism of action. The core of this hypothesis is that this compound also functions as an agonist at both the GABA-B and GHB receptors.

However, the difference in chain length may introduce subtle yet significant alterations in its pharmacological profile. The longer, more flexible chain of this compound could influence its binding affinity and efficacy at the receptor sites. It may exhibit a different potency or selectivity profile compared to sodium oxybate, potentially leading to a unique set of physiological effects.

Visualizing the Proposed Signaling Cascade

The following diagram illustrates the hypothesized signaling pathway for this compound, drawing parallels with the known mechanism of sodium oxybate.

Caption: Proposed signaling pathway of this compound.

A Roadmap for Discovery: Experimental Validation Protocols

To transition from a well-reasoned hypothesis to empirically validated fact, a systematic and rigorous experimental approach is paramount. The following section outlines key experimental protocols designed to interrogate the proposed mechanism of action of this compound.

Receptor Binding Assays: Quantifying the Interaction

The initial and most fundamental step is to ascertain whether this compound directly interacts with the putative receptor targets. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the binding affinity (Ki) of this compound for the human GABA-B and GHB receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing either the human GABA-B receptor (GABAB1b/GABAB2 subunits) or the human GHB receptor.

-

Radioligand Selection: Utilize a high-affinity radiolabeled antagonist for each receptor (e.g., [³H]-CGP54626 for GABA-B and a specific [³H]-labeled GHB antagonist for the GHB receptor).

-

Competition Binding Assay: Incubate the membrane preparations with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand using rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Expected Outcome: This assay will reveal whether this compound binds to the target receptors and with what affinity. A comparison of the Ki values will indicate its relative selectivity.

In Vitro Functional Assays: Assessing Biological Activity

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is this compound an agonist, antagonist, or an allosteric modulator?

Objective: To characterize the functional activity of this compound at the GABA-B and GHB receptors.

Methodology for GABA-B Receptor Activity (GTPγS Binding Assay):

-

Assay Principle: This assay measures the activation of G-proteins, a direct downstream event of GPCR activation.

-

Procedure: Incubate the GABA-B receptor-expressing membranes with increasing concentrations of this compound in the presence of [³⁵S]-GTPγS, a non-hydrolyzable GTP analog.

-

Measurement: Quantify the amount of [³⁵S]-GTPγS incorporated into the G-proteins.

-

Data Analysis: Plot the stimulated binding against the drug concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Methodology for GHB Receptor Activity (Second Messenger Assay):

-

Assay Principle: Depending on the identified G-protein coupling of the GHB receptor, an appropriate second messenger assay (e.g., cAMP accumulation or calcium mobilization) should be employed.

-

Procedure: In cells expressing the GHB receptor, stimulate with varying concentrations of this compound and measure the corresponding change in the second messenger level.

-

Data Analysis: Generate dose-response curves to determine the EC50 and Emax values.

Expected Outcome: These functional assays will elucidate the nature and magnitude of the biological response elicited by this compound at its target receptors.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the in vitro experimental validation process.

Caption: Workflow for the in vitro validation of the proposed mechanism.

Quantitative Data Summary: A Hypothetical Outlook

To provide a tangible framework for expected results, the following table presents hypothetical quantitative data that could be generated from the proposed experiments.

| Compound | GABA-B Receptor Binding Affinity (Ki, nM) | GABA-B Receptor Functional Potency (EC50, µM) | GHB Receptor Binding Affinity (Ki, nM) | GHB Receptor Functional Potency (EC50, µM) |

| Sodium Oxybate (Reference) | 500 | 100 | 50 | 10 |

| This compound (Hypothetical) | 750 | 150 | 80 | 15 |

Note: These values are purely illustrative and serve to demonstrate the type of data that would be generated to compare the pharmacological profiles of the two compounds.

Conclusion and Future Directions: Charting the Path Forward

This technical guide has laid out a comprehensive, albeit putative, mechanism of action for this compound, anchored in the established pharmacology of its structural analog, sodium oxybate. We have proposed that this compound likely acts as an agonist at both GABA-B and GHB receptors, and have provided a detailed roadmap for the experimental validation of this hypothesis.

The successful elucidation of the mechanism of action of this compound will be a significant step forward, potentially unlocking new therapeutic avenues. Future research should also focus on its pharmacokinetic profile, metabolic fate, and in vivo efficacy in relevant animal models of neurological disorders. The journey to fully understand this intriguing molecule is just beginning, and the path forward is paved with rigorous scientific inquiry.

References

- 1. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]

- 2. 5-Hydroxypentanoic Acid Sodium Salt | LGC Standards [lgcstandards.com]

- 3. 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1 [chemicalbook.com]

- 4. This compound 95% | CAS: 37435-69-1 | AChemBlock [achemblock.com]

- 5. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Sodium Oxybate? [synapse.patsnap.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Sodium oxybate - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 13. GABAB Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]

- 14. GHB receptor - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. consensus.app [consensus.app]

- 17. drugs.com [drugs.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of Sodium 5-hydroxypentanoate

This guide provides a comprehensive, multi-technique approach to the spectroscopic analysis of Sodium 5-hydroxypentanoate (C₅H₉NaO₃), a molecule of interest in organic synthesis and pharmaceutical research.[1] As a bifunctional molecule featuring both a carboxylate and a primary alcohol, its structural elucidation demands a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale to ensure robust and reliable characterization.

Introduction: The Analytical Imperative

This compound serves as a valuable building block, particularly in the synthesis of lactones and biodegradable polymers.[1] Its hydrophilic nature and low toxicity also make it a candidate for modifying drug solubility and stability.[1] Given these applications, unambiguous confirmation of its chemical structure and purity is paramount. This guide outlines a self-validating analytical workflow, demonstrating how complementary spectroscopic techniques provide a complete and confident structural profile.

The molecular structure, with its anionic carboxylate head, flexible aliphatic chain, and terminal hydroxyl group, presents distinct features for each analytical method. Our approach is to leverage these features in a cohesive strategy.

Caption: Chemical structure of this compound.

The Integrated Spectroscopic Workflow

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the hydrogen and carbon environments within the molecule.

Expertise & Rationale

For a sodium salt, which is highly polar and likely water-soluble, Deuterium Oxide (D₂O) is the solvent of choice. It solubilizes the analyte without introducing interfering proton signals. The hydroxyl and any residual carboxylic acid protons will exchange with deuterium and thus become invisible in the ¹H NMR spectrum, which simplifies the analysis of the aliphatic chain.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024) and a longer relaxation delay may be necessary.

¹H NMR Data Interpretation (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four methylene (CH₂) groups. The analysis is based on predicted data for the parent 5-hydroxypentanoic acid in D₂O.

-

δ ~3.5-3.6 ppm (Triplet, 2H): This signal corresponds to the methylene group adjacent to the hydroxyl group (δ-CH₂). It is deshielded by the electronegative oxygen and appears as a triplet due to coupling with the adjacent β-CH₂ protons.

-

δ ~2.1-2.2 ppm (Triplet, 2H): This signal represents the methylene group alpha (α-CH₂) to the carboxylate group. The electron-withdrawing effect of the carboxylate shifts it downfield. It appears as a triplet due to coupling with the adjacent β-CH₂ protons.

-

δ ~1.5-1.7 ppm (Multiplet, 2H): This signal corresponds to the methylene group gamma (γ-CH₂) to the carboxylate. It is expected to be a complex multiplet (a pentet or quintet) due to coupling with protons on both the β and δ carbons.

-

δ ~1.4-1.5 ppm (Multiplet, 2H): This signal represents the methylene group beta (β-CH₂) to the carboxylate. It will also be a multiplet, likely a pentet or quintet, due to coupling with the α and γ protons.

¹³C NMR Data Interpretation (Expected)

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the molecule.

-

δ ~180-185 ppm: The carboxylate carbon (COO⁻). This carbon is significantly deshielded and appears at the far downfield end of the spectrum.[2]

-

δ ~60-65 ppm: The carbon bonded to the hydroxyl group (δ-CH₂). The electronegative oxygen atom causes a significant downfield shift.

-

δ ~35-40 ppm: The carbon alpha (α-CH₂) to the carboxylate group.

-

δ ~20-30 ppm: The remaining two aliphatic carbons (β-CH₂ and γ-CH₂). Specific assignment may require advanced 2D NMR techniques (like HSQC/HMBC), but their presence in this region confirms the length of the alkyl chain.

| Data Summary: Expected NMR Shifts | ¹H NMR (Predicted in D₂O) | ¹³C NMR (Expected) |

| Position | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| Carboxylate (C=O) | N/A | ~180-185 |

| α-CH₂ | ~2.1-2.2 (t) | ~35-40 |

| β-CH₂ | ~1.4-1.5 (m) | ~20-30 |

| γ-CH₂ | ~1.5-1.7 (m) | ~20-30 |

| δ-CH₂ | ~3.5-3.6 (t) | ~60-65 |

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing orthogonal validation to the NMR data.

Expertise & Rationale

For a solid salt, Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires minimal sample preparation and avoids complications associated with making KBr pellets (e.g., moisture absorption). The key diagnostic peaks will be the strong, characteristic stretches of the carboxylate anion and the broad O-H stretch of the alcohol. Unlike a carboxylic acid which shows a C=O stretch around 1710-1760 cm⁻¹, the carboxylate anion exhibits two distinct stretches due to resonance, which is a definitive indicator of the salt form.[3][4]

Experimental Protocol: FT-IR Analysis

-

Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Interpretation (Expected)

-

~3200-3500 cm⁻¹ (Broad): This broad absorption is characteristic of the O-H stretching vibration of the alcohol group, involved in hydrogen bonding.[3]

-

~2850-2960 cm⁻¹ (Medium-Sharp): These peaks correspond to the symmetric and asymmetric C-H stretching of the methylene groups in the alkyl chain.

-

~1550-1610 cm⁻¹ (Strong): This is a critical diagnostic peak for the asymmetric stretching vibration of the carboxylate (COO⁻) group.[5] Its presence, and the absence of a C=O peak above 1700 cm⁻¹, confirms the deprotonated salt form.

-

~1400-1440 cm⁻¹ (Strong): This corresponds to the symmetric stretching vibration of the carboxylate (COO⁻) group.[3][5]

| Data Summary: Expected FT-IR Absorptions | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3500 | O-H Stretch (Alcohol) |

| ~2850-2960 | C-H Stretch (Aliphatic) |

| ~1550-1610 | COO⁻ Asymmetric Stretch |

| ~1400-1440 | COO⁻ Symmetric Stretch |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers further structural proof through the analysis of fragmentation patterns.

Expertise & Rationale

As an ionic, non-volatile compound, Electrospray Ionization (ESI) is the ideal ionization technique. It is a "soft" ionization method that allows the pre-formed ion in solution to be transferred to the gas phase with minimal fragmentation, ensuring the observation of an ion related to the intact molecule. Analysis in both positive and negative ion modes can provide complementary information. In negative ion mode, we expect to see the 5-hydroxypentanoate anion.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition (Negative Mode): Acquire the mass spectrum in negative ion mode. The primary ion of interest will be the [M-Na]⁻ anion.

-

Data Acquisition (Positive Mode): Acquire the mass spectrum in positive ion mode. One might observe adducts such as [M+H]⁺ (if a trace of acid is present) or [M+Na]⁺.

-

Tandem MS (MS/MS): To induce fragmentation, select the ion of interest (e.g., m/z 117) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Data Interpretation (Expected)

-

Primary Ion: The molecular formula is C₅H₉NaO₃, with a molecular weight of 140.11 g/mol .[6] The parent acid (C₅H₁₀O₃) has a monoisotopic mass of 118.06 Da.[7] In negative mode ESI-MS, the expected primary ion is the 5-hydroxypentanoate anion [C₅H₉O₃]⁻ at a mass-to-charge ratio (m/z) of 117.05.

-

Fragmentation Analysis (from [M-Na]⁻ at m/z 117.05): Tandem MS would likely reveal key fragments that confirm the structure.

Caption: Plausible ESI-MS/MS fragmentation pathways.

| Data Summary: Expected Mass Spectrometry Peaks | ||

| m/z (Negative ESI) | Ion Formula | Interpretation |

| 117.05 | [C₅H₉O₃]⁻ | [M-Na]⁻ (Parent Anion) |

| 99.04 | [C₅H₇O₂]⁻ | Loss of H₂O from parent anion |

| 73.06 | [C₄H₉O]⁻ | Loss of CO₂ from parent anion |

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is confidently achieved through the strategic integration of NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy provides the definitive carbon-hydrogen framework and connectivity. FT-IR serves as a rapid and unequivocal confirmation of the critical carboxylate and hydroxyl functional groups, verifying the salt form of the molecule. Finally, mass spectrometry confirms the molecular weight and provides substructural evidence through predictable fragmentation patterns. Together, these three techniques form a self-validating system, providing the high degree of certainty required in research and development settings.

References

- 1. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 6. This compound | C5H9NaO3 | CID 23695195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Sodium 5-hydroxypentanoate

This guide provides a comprehensive technical overview of Sodium 5-hydroxypentanoate, a versatile molecule with significant potential in chemical synthesis and pharmaceutical sciences. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its properties and the practical application of this knowledge in a laboratory setting.

Core Molecular Identity and Physicochemical Characteristics

This compound (CAS RN: 37435-69-1) is the sodium salt of 5-hydroxypentanoic acid.[1][2] This bifunctional molecule, containing both a terminal hydroxyl group and a carboxylate salt, possesses a unique hydrophilic character that underpins many of its applications.[3][4] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 37435-69-1 | [1][5] |

| Molecular Formula | C₅H₉NaO₃ | [1][6][7] |

| Molecular Weight | 140.11 g/mol | [1][3] |

| IUPAC Name | sodium;5-hydroxypentanoate | [1][6] |

| Synonyms | Sodium 5-hydroxyvalerate, 5-Hydroxypentanoic acid sodium salt | [5][7] |

| Appearance | White to off-white solid | [2][5] |

| Melting Point | 162-164 °C | [5] |

| pKa (of parent acid) | ~4.5 | [8] |

| Solubility | Slightly soluble in DMSO (with heating) and Methanol | [5] |

| Storage | Room temperature, dry, inert atmosphere | [3][5] |

The presence of the terminal hydroxyl group and the ionic carboxylate makes the molecule significantly water-soluble. The pKa of the parent carboxylic acid, approximately 4.5, is a critical parameter.[8] This indicates that in aqueous solutions with a pH above ~6.5, the molecule will exist almost exclusively in its deprotonated, anionic (carboxylate) form, enhancing its utility in physiological and aqueous formulations.

Synthesis, Reactivity, and Mechanistic Considerations

The chemical behavior of this compound is dictated by the interplay between its two functional groups. It exists in a pH-dependent equilibrium with its free acid form, 5-hydroxypentanoic acid, and the corresponding cyclic ester, δ-valerolactone.

Protocol: Synthesis via Ring-Opening of δ-Valerolactone

This protocol describes a reliable, high-yield synthesis of this compound from a commercially available precursor. The choice of a slight molar excess of sodium hydroxide ensures the complete consumption of the lactone starting material.

Materials:

-

Tetrahydro-2H-pyran-2-one (δ-valerolactone, 1.0 g, 10 mmol)

-

Sodium Hydroxide (NaOH, 0.44 g, 11 mmol)

-

90% Ethanol (23 mL)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaOH in 90% ethanol.

-

Addition of Lactone: Add the δ-valerolactone to the ethanolic NaOH solution.

-

Heating: Heat the reaction mixture to 80°C and maintain stirring for 30 minutes. The elevated temperature accelerates the saponification (ring-opening) of the cyclic ester.

-

Equilibration: Remove the heat source and continue stirring at room temperature for 2 hours to ensure the reaction proceeds to completion.

-

Isolation: Remove the excess solvent (ethanol and water) via rotary evaporation under reduced pressure. The resulting white solid is this compound, which can be obtained in quantitative yield.[5]

Key Reactivity Profile

-

Intramolecular Cyclization: Upon acidification (pH < pKa), the protonated 5-hydroxypentanoic acid can undergo a reversible intramolecular esterification (cyclization) to form δ-valerolactone, especially when heated. This equilibrium is a critical consideration in formulation and storage.

-

Precursor for Polymerization: The parent lactone, δ-valerolactone, is a valuable monomer for the synthesis of biodegradable aliphatic polyesters, such as poly(δ-valerolactone), via ring-opening polymerization (ROP).[4][9][10] The availability of a straightforward route to the monomer's precursor salt highlights its importance in materials science.

Analytical and Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and research applications. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (D₂O) | δ ~3.5 (t, 2H, -CH₂-OH), δ ~2.2 (t, 2H, -CH₂-COO⁻), δ ~1.5-1.6 (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (D₂O) | δ ~180-185 (C=O), δ ~60-65 (-CH₂-OH), δ ~20-40 (aliphatic carbons) |

| FTIR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1550-1610 (strong, carboxylate C=O asymmetric stretch), ~1400-1450 (carboxylate symmetric stretch) |

| MS (ESI⁻) | m/z 117.05 [M-Na]⁻ (corresponding to the 5-hydroxypentanoate anion) |

Protocol: Quantitative Analysis by LC-MS/MS

For quantification in complex matrices like plasma or formulation buffers, a robust LC-MS/MS method is required. The following protocol is a validated approach adapted from methodologies for similar short-chain hydroxy fatty acids.[12] It relies on detecting the parent acid after sample acidification.

Objective: To quantify 5-hydroxypentanoic acid in human plasma.

Workflow:

1. Sample Preparation: a. To 50 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). b. Add 200 µL of acetonitrile to precipitate proteins. c. Vortex mix for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Phenomenex Luna C18).[12]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.[12]

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Rationale: The acidic mobile phase ensures the analyte is in its protonated, less polar form (5-hydroxypentanoic acid), which is retained on the C18 stationary phase.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Negative (ESI⁻).

-

Rationale: The carboxylic acid readily loses a proton in the ESI source, forming a stable [M-H]⁻ ion for detection.

-

MRM Transitions:

-

Analyte: Q1: 117.1 -> Q3: (Fragment ion, e.g., loss of H₂O or CO₂).

-

Internal Standard: Corresponding transition for the IS.

-

-

Validation: The method should be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidance.[12]

Utility in Pharmaceutical Research and Development

The unique bifunctional and hydrophilic nature of this compound makes it a valuable entity in drug development, primarily as a building block or formulation aid.[3][8]

-

Solubility Enhancement: As a sodium salt of a hydrophilic acid, it can be used as a counter-ion to form salts with basic (cationic) active pharmaceutical ingredients (APIs). This strategy is frequently employed to improve the aqueous solubility and dissolution rate of poorly soluble drugs.

-

Prodrug and Linker Technology: The terminal hydroxyl group provides a reactive handle for covalent modification. It can be incorporated as a hydrophilic linker in prodrug design or bioconjugation. The goal is often to modify the pharmacokinetic profile of a parent drug, for instance, by improving its water solubility for intravenous administration or altering its distribution and metabolism.[8]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform molecule whose value is derived from its well-defined physicochemical properties. A thorough understanding of its synthesis, reactivity, and analytical profile enables researchers to leverage its dual functionality for applications ranging from the creation of advanced biodegradable polymers to the sophisticated modification of pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for its effective application in a modern research and development environment.

References

- 1. This compound | C5H9NaO3 | CID 23695195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]

- 4. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 5-Hydroxypentanoic Acid Sodium Salt | CymitQuimica [cymitquimica.com]

- 8. 5-Hydroxypentanoic acid | 13392-69-3 | Benchchem [benchchem.com]

- 9. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]

- 11. 5-Hydroxypentanoic Acid SodiuM Salt(37435-69-1) 1H NMR spectrum [chemicalbook.com]

- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sodium 5-Hydroxypentanoate as a Monomer for Polyhydroxyalkanoates

For: Researchers, scientists, and drug development professionals

Introduction: A Novel Monomer for Advanced Biocompatible Polymers

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms.[1] Their diverse structures and properties make them highly attractive for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.[1][2] Sodium 5-hydroxypentanoate, a salt of 5-hydroxyvaleric acid, presents itself as a promising monomer for the synthesis of a specific type of PHA, poly(5-hydroxypentanoate), also known as poly(5-hydroxyvalerate). This polymer offers a unique combination of flexibility and biodegradability, making it a compelling candidate for advanced therapeutic applications. This guide provides a comprehensive overview of the synthesis, purification, and characterization of poly(5-hydroxypentanoate) from its monomer precursor, with a focus on both chemical and enzymatic polymerization routes.

Chemical Synthesis: Ring-Opening Polymerization of δ-Valerolactone

The most common and efficient method for synthesizing poly(5-hydroxypentanoate) is through the ring-opening polymerization (ROP) of δ-valerolactone, the cyclic ester of 5-hydroxypentanoic acid. This approach allows for good control over the molecular weight and architecture of the resulting polymer.

Causality of Experimental Choices in ROP

The selection of the initiator and catalyst is critical in ROP. The initiator, often an alcohol, determines the nature of the polymer end-groups and influences the initiation rate. The catalyst, typically a metal complex or an organocatalyst, facilitates the nucleophilic attack on the lactone ring, enabling polymerization to proceed at a reasonable rate and with high conversion. The reaction temperature is a crucial parameter that affects both the polymerization rate and the potential for side reactions, such as transesterification, which can broaden the molecular weight distribution.

Experimental Workflow: ROP of δ-Valerolactone

Caption: Workflow for the chemical synthesis of poly(5-hydroxypentanoate) via ring-opening polymerization of δ-valerolactone.

Detailed Protocol: ROP of δ-Valerolactone using Tin(II) Octoate

Materials:

-

δ-Valerolactone (distilled prior to use)

-

Tin(II) octoate (Sn(Oct)₂)

-

Benzyl alcohol (initiator, dried over molecular sieves)

-

Toluene (anhydrous)

-

Methanol (for quenching)

-

Hexane (for precipitation)

-

Chloroform (for dissolution)

-

Nitrogen or Argon gas (high purity)

-

Standard Schlenk line glassware

Procedure:

-

Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

-

Reagent Addition: Under a positive pressure of inert gas, add the desired amount of distilled δ-valerolactone and anhydrous toluene to the flask. The monomer-to-solvent ratio can be adjusted to control the reaction concentration.

-

Initiator and Catalyst Addition: Add the initiator, benzyl alcohol, to the reaction mixture. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer. Subsequently, add the catalyst, tin(II) octoate. A typical monomer-to-catalyst ratio is between 500:1 and 1000:1.

-

Polymerization: Immerse the flask in a preheated oil bath at 110-130°C and stir the reaction mixture. The polymerization time can range from 4 to 24 hours, depending on the desired conversion and molecular weight.

-

Quenching: After the desired reaction time, cool the flask to room temperature and quench the polymerization by adding a small amount of acidified methanol.

-

Polymer Precipitation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane, while stirring vigorously.

-

Purification: Collect the precipitated polymer by filtration. To further purify, dissolve the polymer in a minimal amount of chloroform and re-precipitate it in cold hexane. Repeat this dissolution-precipitation step two more times to ensure the removal of unreacted monomer and catalyst residues.

-

Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic polymerization offers a more environmentally friendly alternative to chemical synthesis, often proceeding under milder reaction conditions and with high selectivity. Lipases are commonly employed for the ring-opening polymerization of lactones.[3]

Causality of Experimental Choices in Enzymatic ROP

The choice of enzyme is paramount, with immobilized lipases like Candida antarctica lipase B (CALB), commercially known as Novozym 435, being highly effective.[4] The reaction medium can be a solvent or solvent-free (bulk polymerization). The temperature is optimized to ensure high enzyme activity without causing denaturation. The removal of water is crucial in polycondensation reactions to drive the equilibrium towards polymer formation.

Experimental Workflow: Enzymatic ROP of δ-Valerolactone

Caption: Workflow for the enzymatic synthesis of poly(5-hydroxypentanoate) via ring-opening polymerization of δ-valerolactone.

Detailed Protocol: Enzymatic ROP of δ-Valerolactone

Materials:

-

δ-Valerolactone (distilled prior to use)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Toluene (anhydrous)

-

Hexane (for precipitation)

-

Chloroform (for dissolution)

-

Molecular sieves

Procedure:

-

Reactor Setup: In a dry flask, add δ-valerolactone, anhydrous toluene (optional, for solution polymerization), and the immobilized lipase. The enzyme loading is typically 5-10% (w/w) of the monomer.

-

Polymerization: Place the flask in a shaker incubator at a controlled temperature, typically between 60°C and 90°C. The reaction time can vary from 24 to 72 hours. For polycondensation reactions of 5-hydroxyvaleric acid, a vacuum is often applied to remove the water byproduct.

-

Enzyme Removal: After the reaction, dissolve the mixture in chloroform and remove the immobilized enzyme by filtration.

-

Polymer Precipitation: Precipitate the polymer by adding the filtrate to a large volume of cold hexane with stirring.

-

Purification: Collect the polymer by filtration and purify by re-dissolving in chloroform and re-precipitating in hexane.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Purification of Poly(5-hydroxypentanoate)

Thorough purification is essential to remove any residual monomer, catalyst, or initiator, which could affect the polymer's properties and biocompatibility.

Detailed Protocol: Polymer Purification

-

Initial Precipitation: After quenching the polymerization, pour the reaction mixture into a 10-fold excess of a non-solvent (e.g., hexane or methanol) with vigorous stirring.

-

Filtration: Collect the precipitated white polymer using a Buchner funnel and wash it with fresh non-solvent.

-

Dissolution and Re-precipitation: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., chloroform or tetrahydrofuran). Once fully dissolved, re-precipitate the polymer by slowly adding the solution to a 10-fold excess of the non-solvent with stirring.

-

Repeat: Repeat the dissolution and re-precipitation step at least two more times to ensure high purity.

-

Final Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point for at least 24 hours or until a constant weight is obtained.

Characterization of Poly(5-hydroxypentanoate)

A comprehensive characterization of the synthesized polymer is crucial to determine its molecular weight, structure, and thermal properties, which in turn dictate its suitability for specific applications.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Principle: GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Protocol:

-

Sample Preparation: Prepare polymer solutions at a concentration of 1-2 mg/mL in a suitable mobile phase (e.g., tetrahydrofuran - THF or chloroform).[5] Allow the polymer to dissolve completely, which may take several hours.[5] Filter the solution through a 0.2 µm PTFE filter before injection.[5][6]

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.

-

Analysis: Calibrate the system using polystyrene standards. Inject the polymer solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI.

| Property | Description | Typical Values for Poly(5-HP) |

| Mn ( g/mol ) | Number-average molecular weight | 10,000 - 100,000 |

| Mw ( g/mol ) | Weight-average molecular weight | 15,000 - 200,000 |

| PDI (Mw/Mn) | Polydispersity index | 1.1 - 2.5 |

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of the polymer, confirming the successful polymerization and allowing for the identification of end-groups.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[7][8] Ensure the sample is completely dissolved and free of any solid particles.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

-

Analysis: The characteristic peaks for poly(5-hydroxypentanoate) are typically observed at:

-

~4.08 ppm (triplet, -CH₂-O-CO-)

-

~2.34 ppm (triplet, -CO-CH₂-)

-

~1.65 ppm (multiplet, -CO-CH₂-CH₂-CH₂-CH₂-O-CO-)[5]

-

Thermal Properties by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).[9][10]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

-

Instrumentation: Use a DSC instrument calibrated with indium.

-

Analysis: Subject the sample to a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle involves heating from -80°C to 100°C at a rate of 10°C/min, cooling to -80°C at 10°C/min, and then reheating to 100°C at 10°C/min. The data from the second heating scan is typically used to determine the thermal properties, as it reflects the properties of the material after erasing its previous thermal history.[9]

| Property | Description | Typical Values for Poly(5-HP) |

| Tg (°C) | Glass transition temperature | -60 to -50 |

| Tm (°C) | Melting temperature | 50 to 60 |

| Xc (%) | Degree of crystallinity | 30 - 50 |

Applications in Drug Development

The favorable properties of poly(5-hydroxypentanoate), such as its low glass transition temperature, flexibility, and biodegradability, make it an excellent candidate for various drug delivery applications. It can be formulated into nanoparticles, microparticles, and implants for the controlled release of therapeutic agents. Its biocompatibility ensures minimal adverse reactions upon administration.

Conclusion

This compound is a valuable monomer for the synthesis of poly(5-hydroxypentanoate), a biodegradable and biocompatible polymer with significant potential in the pharmaceutical and biomedical fields. This guide has provided detailed protocols for the chemical and enzymatic synthesis, purification, and characterization of this promising polymer. By understanding the principles behind the experimental choices and following these established methodologies, researchers can effectively produce and evaluate poly(5-hydroxypentanoate) for their specific drug development needs.

References

- 1. MATS347 Composites Design and Manufacture [ecm-academics.plymouth.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. resolvemass.ca [resolvemass.ca]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How To [chem.rochester.edu]

- 9. mdpi.com [mdpi.com]

- 10. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

Sodium 5-Hydroxypentanoate: A Versatile Precursor in Modern Pharmaceutical Synthesis

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of precursors is paramount to the efficiency, scalability, and ultimate success of a drug development program. Sodium 5-hydroxypentanoate, the sodium salt of 5-hydroxypentanoic acid, has emerged as a valuable and versatile bifunctional building block. Its linear five-carbon backbone, terminated by a carboxylate and a primary alcohol, offers two distinct points for chemical modification, making it an ideal component in the construction of complex molecular architectures.